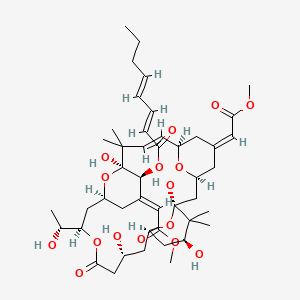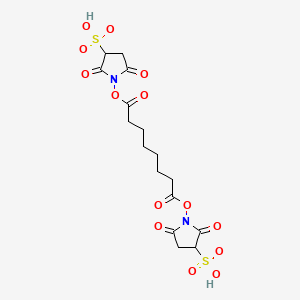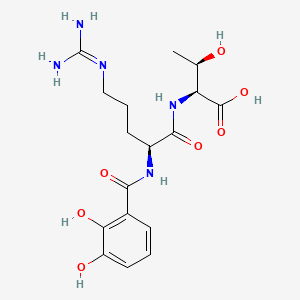
Hidrocloruro de Buflomedil
Descripción general
Descripción
El Hidrocloruro de Buflomedilo es un fármaco vasoactivo que se utiliza principalmente para tratar la claudicación y los síntomas de la enfermedad arterial periférica. Es conocido por su capacidad para mejorar el flujo sanguíneo en los tejidos isquémicos al inhibir los α-adrenorreceptores, la agregación plaquetaria y mejorar la deformabilidad de los eritrocitos . A pesar de sus beneficios, el Hidrocloruro de Buflomedilo no está aprobado por la Administración de Alimentos y Medicamentos para su uso en los Estados Unidos debido a las preocupaciones sobre la toxicidad neurológica y cardíaca grave .
Aplicaciones Científicas De Investigación
El Hidrocloruro de Buflomedilo tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios que involucran fármacos vasoactivos y sus interacciones.
Biología: La investigación sobre el Hidrocloruro de Buflomedilo se centra en sus efectos sobre el flujo sanguíneo y sus posibles aplicaciones terapéuticas.
Medicina: Se estudia su potencial para tratar la enfermedad arterial periférica y otras afecciones vasculares.
Mecanismo De Acción
El Hidrocloruro de Buflomedilo ejerce sus efectos inhibiendo los α-adrenorreceptores, lo que lleva a la vasodilatación y la mejora del flujo sanguíneo. También inhibe la agregación plaquetaria y mejora la deformabilidad de los eritrocitos, lo que reduce la viscosidad de la sangre y mejora la oxigenación de los tejidos . Los objetivos moleculares incluyen los α-adrenorreceptores y las vías de agregación plaquetaria.
Análisis Bioquímico
Biochemical Properties
Buflomedil hydrochloride interacts with several enzymes and proteins. It is a phosphodiesterase enzyme inhibitor that stimulates cyclic adenosine monophosphate and biological vasodilators . The major pharmacological action of Buflomedil hydrochloride on vascular smooth muscle is non-selective competitive inhibition of α-adrenoceptors .
Cellular Effects
Buflomedil hydrochloride has significant effects on various types of cells and cellular processes. It improves the flow properties of blood by decreasing its viscosity and improving erythrocyte flexibility, thereby enhancing tissue oxygenation . It also inhibits platelet aggregation and improves red cell deformity .
Molecular Mechanism
The mechanism of action of Buflomedil hydrochloride involves a combination of pharmacological effects: inhibition of α-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .
Temporal Effects in Laboratory Settings
In laboratory settings, single-doses of Buflomedil hydrochloride (50 to 200mg administered intravenously or intra-arterially), and longer term administration (600mg orally for up to 14 days), generally increased regional, hemispherical and global cerebral blood flow in patients with cerebrovascular disease .
Dosage Effects in Animal Models
The effects of Buflomedil hydrochloride vary with different dosages in animal models
Metabolic Pathways
Buflomedil hydrochloride is involved in several metabolic pathways. It is metabolized in the body, with about 20% of an absorbed dose undergoing first-pass metabolism .
Transport and Distribution
It is known that in the body, water moves through semi-permeable membranes of cells and from one compartment of the body to another by a process called osmosis .
Subcellular Localization
It is known that the subcellular location generally concerns the mature protein .
Métodos De Preparación
El Hidrocloruro de Buflomedilo se puede sintetizar mediante la acilación del 1,3,5-trimetoxibenceno con 4-pirrolidinobutironitrilo en presencia de ácido clorhídrico gaseoso en un solvente de clorobenceno. Esta reacción es un ejemplo de la reacción de Hoesch . Los métodos de producción industrial a menudo implican rutas sintéticas similares pero pueden incluir pasos adicionales para garantizar la pureza y el rendimiento.
Análisis De Reacciones Químicas
El Hidrocloruro de Buflomedilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el Hidrocloruro de Buflomedilo en sus formas reducidas.
Sustitución: Las reacciones de sustitución pueden ocurrir, especialmente en presencia de nucleófilos, lo que lleva a la formación de derivados sustituidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el amoníaco. Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados.
Comparación Con Compuestos Similares
El Hidrocloruro de Buflomedilo es similar a otros fármacos vasoactivos como la pentoxifilina y el naftidrofuryl. es único en su combinación de efectos farmacológicos, incluida la inhibición de los α-adrenorreceptores, la inhibición de la agregación plaquetaria y la mejora de la deformabilidad de los eritrocitos . Compuestos similares incluyen:
Pentoxifilina: Se utiliza para mejorar el flujo sanguíneo y reducir la viscosidad de la sangre.
Naftidrofuryl: Se utiliza para tratar enfermedades vasculares periféricas mediante la mejora del flujo sanguíneo.
Flunarizina: Un bloqueador de los canales de calcio utilizado para tratar afecciones vasculares.
El Hidrocloruro de Buflomedilo destaca por su mecanismo de acción multifacético y sus posibles aplicaciones terapéuticas en enfermedades vasculares.
Propiedades
IUPAC Name |
4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPACSAHMZADFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55837-25-7 (Parent) | |
| Record name | Buflomedil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046977 | |
| Record name | Buflomedil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35543-24-9 | |
| Record name | Buflomedil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35543-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buflomedil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buflomedil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Buflomedil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(2,4,6-trimethoxybenzoyl)propyl]pyrrolidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUFLOMEDIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J944AFS8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol](/img/structure/B1667962.png)


![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)
![N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N-methoxymethanimidamide](/img/structure/B1667968.png)





